

D-Xylono-1,4-lactone CAS number and molecular weight

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Compound of Interest

Compound Name: *D-Xylono-1,4-lactone*

Cat. No.: *B096710*

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An In-depth Technical Guide to D-Xylono-1,4-lactone

This technical guide provides a comprehensive overview of **D-Xylono-1,4-lactone**, a key intermediate in the metabolism of D-xylose. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and relevant experimental protocols.

Core Compound Details

D-Xylono-1,4-lactone, a cyclic ester of D-xylonic acid, is a naturally occurring sugar lactone. It serves as a crucial metabolite in the pentose and glucuronate interconversion pathways.

Physicochemical Properties

The fundamental properties of **D-Xylono-1,4-lactone** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Citations
Molecular Formula	C ₅ H ₈ O ₅	[1][2][3]
Molecular Weight	148.11 g/mol	[1][2][3]
CAS Number	15384-37-9, 18423-66-0	[1][2][4][5]
Appearance	White to off-white solid	[3]
Water Solubility	Very soluble	[3]
pKa (Predicted)	12.10 ± 0.60	[3]

Note on CAS Numbers: Both CAS numbers, 15384-37-9 and 18423-66-0, are used in literature and commercial listings to refer to **D-Xylono-1,4-lactone**. It is advisable to cross-reference with other identifiers such as the molecular formula and structure when procuring this compound.

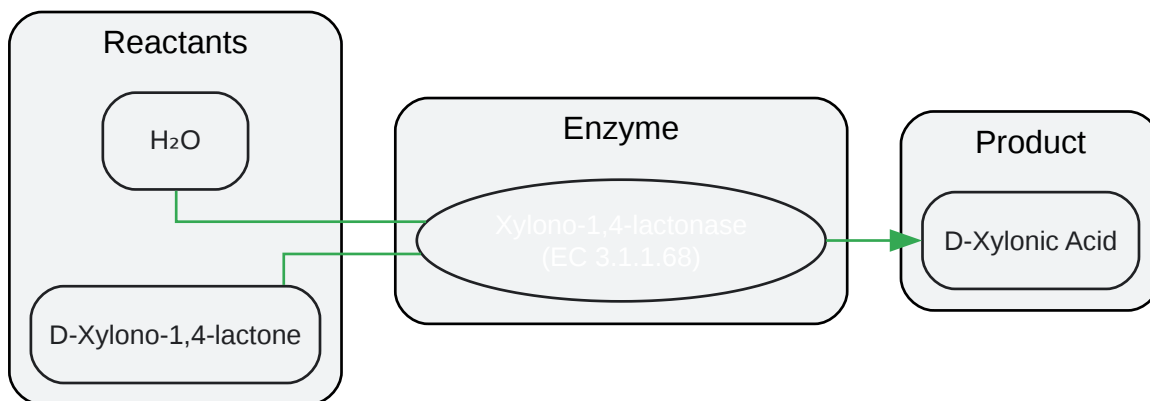
Biological Significance and Metabolic Pathway

D-Xylono-1,4-lactone is an intermediate in the oxidative pathway of D-xylose, a pentose sugar abundant in hemicellulose. In this pathway, D-xylose is first oxidized to **D-xylono-1,4-lactone**. This lactone is then hydrolyzed to D-xylonic acid, a reaction that can occur spontaneously or be catalyzed by the enzyme xylono-1,4-lactonase (EC 3.1.1.68)[2][6]. D-xylonic acid is subsequently metabolized further into the central carbon metabolism.

The enzymatic hydrolysis of **D-Xylono-1,4-lactone** is a critical step in this metabolic route. The enzyme, xylono-1,4-lactonase, belongs to the hydrolase family and specifically acts on carboxylic ester bonds[2].

Below is a diagram illustrating the enzymatic hydrolysis of **D-Xylono-1,4-lactone**.

Enzymatic Hydrolysis of D-Xylono-1,4-lactone

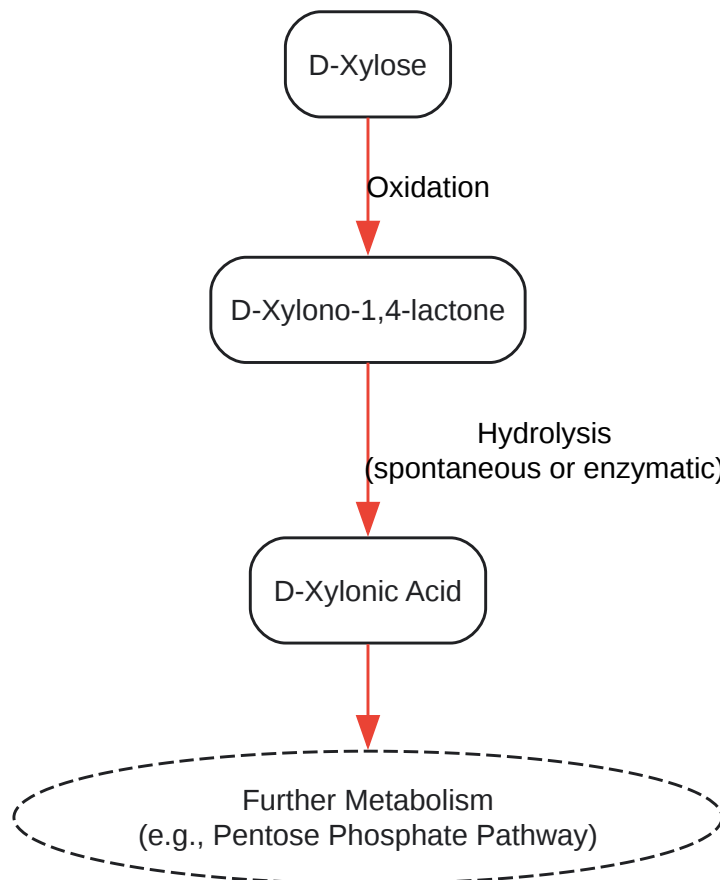


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Enzymatic conversion of **D-Xylono-1,4-lactone** to D-Xylonic acid.

The broader metabolic context of **D-Xylono-1,4-lactone** within the D-xylose catabolic pathway is depicted in the following workflow.

Metabolic Pathway of D-Xylose



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Overview of the D-xylose metabolic pathway highlighting **D-Xylono-1,4-lactone**.

Experimental Protocols

Synthesis of D-Xylono-1,4-lactone (Representative Protocol)

While a specific protocol for **D-Xylono-1,4-lactone** is not readily available in the cited literature, the synthesis of similar sugar lactones, such as D-lyxono-1,4-lactone, can be achieved through the oxidation of the corresponding aldose sugar. The following is a representative method that can be adapted for the synthesis of **D-Xylono-1,4-lactone** from D-xylose.

Materials:

- D-xylose

- Bromine
- Water
- Barium carbonate or a suitable neutralizing agent
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve D-xylose in water in a flask equipped with a stirrer.
- Cool the solution in an ice bath.
- Slowly add bromine to the stirred solution. The reaction is typically monitored for completion by the disappearance of the bromine color.
- After the reaction is complete, neutralize the excess bromine and the hydrobromic acid formed with a suitable base, such as barium carbonate.
- Filter the solution to remove the precipitated salts.
- The resulting solution containing D-xylonic acid is concentrated under reduced pressure.
- Lactonization to form **D-Xylono-1,4-lactone** is often achieved by heating the concentrated syrup of D-xylonic acid or by azeotropic removal of water with an organic solvent.
- The crude lactone can be purified by recrystallization from a suitable solvent or by column chromatography.

This is a generalized protocol and may require optimization for D-xylose.

Enzymatic Assay for Xylono-1,4-lactonase Activity

This protocol describes a method to determine the activity of xylono-1,4-lactonase by monitoring the hydrolysis of **D-Xylono-1,4-lactone**. The assay is based on the principle that

the hydrolysis of the lactone produces an acid, which can be detected by a change in pH or by coupling the reaction to a pH indicator.

Materials:

- **D-Xylono-1,4-lactone** (substrate)
- Purified or crude xylono-1,4-lactonase enzyme preparation
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- pH indicator (e.g., phenol red) or a pH meter
- Spectrophotometer (if using a pH indicator)
- Stop solution (e.g., 1 M NaOH)

Procedure:

- Prepare a stock solution of **D-Xylono-1,4-lactone** in the assay buffer.
- Set up the reaction mixture in a microplate or cuvette containing the assay buffer and the pH indicator.
- Add the enzyme solution to the reaction mixture to initiate the reaction. A control reaction without the enzyme should be run in parallel.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
- Monitor the change in absorbance of the pH indicator at its characteristic wavelength (e.g., 560 nm for phenol red) over time using a spectrophotometer. Alternatively, the change in pH can be monitored directly using a pH meter.
- The initial rate of the reaction is determined from the linear portion of the absorbance or pH change versus time plot.
- One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the hydrolysis of 1 μmol of **D-Xylono-1,4-lactone** per minute under the specified assay

conditions.

Conclusion

D-Xylono-1,4-lactone is a significant metabolite in carbohydrate metabolism. Understanding its properties, synthesis, and enzymatic conversion is crucial for research in biochemistry, microbiology, and biotechnology. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working with this compound.

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